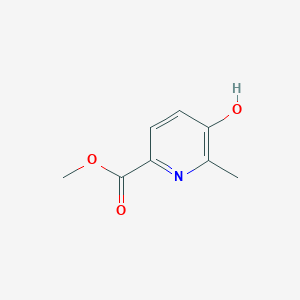![molecular formula C8H7NO3 B8195412 3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B8195412.png)
3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione typically involves the reaction of alkyl 1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylates with binucleophiles. This reaction is often catalyzed by ammonium acetate or acetic acid, which promotes the ring-opening transformation of oxazinone intermediates . The reaction conditions usually involve a mixture of methanol and toluene as solvents to enhance the solubility of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of common reagents and solvents, along with catalytic processes, makes it feasible for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, acetic acid, and various nucleophiles. The conditions often involve solvents like methanol and toluene to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include polycyclic pyridones and benzimidazole-fused pyridones, which are of significant interest due to their biological activities .
Aplicaciones Científicas De Investigación
3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex polycyclic structures.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo ring-opening transformations, which allow it to interact with various biological molecules. These interactions can inhibit or modulate the activity of enzymes and other proteins, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-dione: This compound is structurally similar and undergoes similar chemical reactions.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with comparable reactivity and applications.
Uniqueness
3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione is unique due to its specific ring structure and the ability to form biologically active polycyclic compounds through ring-opening transformations. This makes it a valuable compound in the synthesis of complex molecules with potential therapeutic applications .
Propiedades
IUPAC Name |
3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7-3-1-2-6-8(11)12-5-4-9(6)7/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYGYVKBCYORQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=CC(=O)N21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole](/img/structure/B8195341.png)
![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B8195347.png)








![8-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B8195426.png)
![(R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B8195429.png)
